molecular formula C8H3BrF3NO B171530 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS No. 1214334-83-4

2-Bromo-4-(Trifluoromethoxy)benzonitrile

Cat. No.: B171530
CAS No.: 1214334-83-4
M. Wt: 266.01 g/mol
InChI Key: KQXCJMGFMNVWGL-UHFFFAOYSA-N
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Description

2-Bromo-4-(Trifluoromethoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles. It is characterized by the presence of a bromine atom at the second position and a trifluoromethoxy group at the fourth position on the benzene ring, along with a nitrile group. This compound is significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(Trifluoromethoxy)benzonitrile typically involves the bromination of 4-(Trifluoromethoxy)benzonitrile. One common method includes the reaction of 4-(Trifluoromethoxy)benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(Trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(Trifluoromethoxy)benzonitrile
  • 4-Bromo-2-(Trifluoromethoxy)benzonitrile
  • 3-(Trifluoromethyl)benzonitrile
  • 4-Bromobenzotrifluoride

Uniqueness

2-Bromo-4-(Trifluoromethoxy)benzonitrile is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical properties .

Properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCJMGFMNVWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596200
Record name 2-Bromo-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214334-83-4
Record name 2-Bromo-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (2.76 g, 40 mmol) in water (15 ml) was added dropwise to a suspension of 2-bromo-4-(trifluoromethoxy)aniline (10.2 g, 40 mmol) in a mixture of concentrated hydrochloric acid (20 ml) and water (50 ml) at 0° C. The mixture was stirred at 0° C. for 45 min., then added dropwise to a mixture of potassium cyanide (11.4 g, 176 mmol) and copper (II) sulfate (6.4 g, 40 mmol) in water (80 ml) at 65° C. The mixture was stirred at 65° C. for 30 min., cooled to room temperature and filtered through a pad of Hyflo™ washing with dichloromethane (2×200 ml). The phases were separated and the aqueous phase was extracted with dichloromethane (100 ml). The combined organic fractions were dried and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica, eluting with hexane/EtOAc (75:25), to give the title compound as an oil. 1H NMR (360 MHz, CDCl3) δ7.12-7.15 (1 H, m), 7.56 (1 H, s), and 7.72 (1 H, d, J 8.6 Hz).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
6.4 g
Type
catalyst
Reaction Step Two

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